molecular formula C21H24Cl2N2O3S B285324 5-(1-azepanylsulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide

5-(1-azepanylsulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide

Cat. No. B285324
M. Wt: 455.4 g/mol
InChI Key: CSIAJISZQMLILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylsulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(1-azepanylsulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide involves the inhibition of ARF1. ARF1 is a protein that plays a crucial role in intracellular vesicle trafficking. It helps in the formation, transport, and fusion of vesicles. By inhibiting ARF1, this compound disrupts these processes, leading to various cellular effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-azepanylsulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide have been extensively studied. It has been found to have significant implications in various cellular processes, including endocytosis, exocytosis, and autophagy. It has also been found to have potential applications in cancer therapy, as it can inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(1-azepanylsulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide in lab experiments include its potency as an ARF1 inhibitor, its specificity towards ARF1, and its potential applications in various scientific fields. However, its limitations include its potential toxicity, the need for careful handling, and the potential for off-target effects.

Future Directions

There are several future directions for the research on 5-(1-azepanylsulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide. These include further studies on its potential applications in cancer therapy, the development of more potent and selective inhibitors, and the investigation of its effects on other cellular processes. Additionally, research on the toxicity and safety of this compound is necessary for its potential use in clinical settings.
Conclusion:
5-(1-azepanylsulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide is a promising compound with potential applications in various scientific fields. Its potency as an ARF1 inhibitor, specificity towards ARF1, and potential applications in cancer therapy make it an attractive compound for further research. However, its potential toxicity and off-target effects need to be carefully considered, and further research is necessary to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of 5-(1-azepanylsulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide involves a multi-step process. It starts with the reaction of 3,4-dimethylbenzoyl chloride with 2,4-dichloroaniline to form 2,4-dichloro-N-(3,4-dimethylphenyl)benzamide. This intermediate is then reacted with sodium azide and sulfuric acid to form 5-(1-azepanylsulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide.

Scientific Research Applications

5-(1-azepanylsulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of ARF1, a protein involved in intracellular vesicle trafficking. This inhibition leads to the disruption of vesicle formation, transport, and fusion, which can have significant implications in various cellular processes.

properties

Molecular Formula

C21H24Cl2N2O3S

Molecular Weight

455.4 g/mol

IUPAC Name

5-(azepan-1-ylsulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide

InChI

InChI=1S/C21H24Cl2N2O3S/c1-14-7-8-16(11-15(14)2)24-21(26)17-12-20(19(23)13-18(17)22)29(27,28)25-9-5-3-4-6-10-25/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,24,26)

InChI Key

CSIAJISZQMLILZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCCCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCCCC3)C

Origin of Product

United States

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